molecular formula C46H49N5O6 B12416667 PROTAC ER|A Y537S degrader-1

PROTAC ER|A Y537S degrader-1

Cat. No.: B12416667
M. Wt: 767.9 g/mol
InChI Key: RDRZVFBEEZKQOM-GAMGIVGNSA-N
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Description

PROTAC ER|A Y537S degrader-1 is a compound designed to target and degrade the estrogen receptor-alpha (ERα) Y537S mutant. This mutant is often associated with resistance to endocrine therapy in breast cancer. The compound is a part of the PROTAC (Proteolysis Targeting Chimera) family, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to tag the target protein for degradation by the proteasome .

Preparation Methods

The synthesis of PROTAC ER|A Y537S degrader-1 involves multiple steps, including the formation of a ubiquitin E3 ligase binding group, a linker, and a protein binding group. The detailed synthetic route and reaction conditions are described in patent WO2021143822, example 12 . Industrial production methods typically involve custom synthesis services provided by specialized chemical companies .

Chemical Reactions Analysis

PROTAC ER|A Y537S degrader-1 undergoes several types of chemical reactions, including:

    Substitution Reactions: Involving the replacement of functional groups within the molecule.

    Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, affecting its activity.

    Hydrolysis: The compound can undergo hydrolysis under certain conditions, leading to the breakdown of the linker or other functional groups.

Common reagents used in these reactions include organic solvents like dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of PROTAC ER|A Y537S degrader-1 involves the recruitment of an E3 ubiquitin ligase to the estrogen receptor-alpha Y537S mutant. This leads to the ubiquitination of the receptor, marking it for degradation by the proteasome . The degradation of the receptor disrupts estrogen signaling, which is crucial for the growth and survival of certain breast cancer cells .

Properties

Molecular Formula

C46H49N5O6

Molecular Weight

767.9 g/mol

IUPAC Name

3-[4-[4-[[1-[4-[(1R,2S)-6-hydroxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenyl]piperidin-4-yl]methyl]piperazin-1-yl]-8-oxo-6H-[1,3]dioxolo[4,5-e]isoindol-7-yl]piperidine-2,6-dione

InChI

InChI=1S/C46H49N5O6/c52-35-11-13-37-32(24-35)8-12-36(30-4-2-1-3-5-30)41(37)31-6-9-34(10-7-31)49-18-16-29(17-19-49)26-48-20-22-50(23-21-48)39-25-33-27-51(38-14-15-40(53)47-45(38)54)46(55)42(33)44-43(39)56-28-57-44/h1-7,9-11,13,24-25,29,36,38,41,52H,8,12,14-23,26-28H2,(H,47,53,54)/t36-,38?,41+/m1/s1

InChI Key

RDRZVFBEEZKQOM-GAMGIVGNSA-N

Isomeric SMILES

C1CC2=C(C=CC(=C2)O)[C@H]([C@H]1C3=CC=CC=C3)C4=CC=C(C=C4)N5CCC(CC5)CN6CCN(CC6)C7=C8C(=C9C(=C7)CN(C9=O)C1CCC(=O)NC1=O)OCO8

Canonical SMILES

C1CC2=C(C=CC(=C2)O)C(C1C3=CC=CC=C3)C4=CC=C(C=C4)N5CCC(CC5)CN6CCN(CC6)C7=C8C(=C9C(=C7)CN(C9=O)C1CCC(=O)NC1=O)OCO8

Origin of Product

United States

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